Cas no 20332-16-5 (6-Aminobenzod1,3dioxole-5-carboxylic acid)
6-Aminobenzod1,3dioxole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 6-Aminobenzo[d][1,3]dioxole-5-carboxylic acid
- 1,3-Benzodioxole-5-carboxylicacid, 6-amino-
- 6-AMINO-1,3-BENZODIOXOLE-5-CARBOXYLIC ACID
- 2-amino-4,5-methylenedioxybenzoic acid
- 4,5-methylenedioxyanthranilic acid
- 6-amino-2H-benzo[d]1,3-dioxolane-5-carboxylic acid
- 6-amino-3,4-methylenedioxybenzoic acid
- 6-Amino-benzo[1,3]dioxole-5-carboxylic acid
- 6-aminobenzo[d][1,3
- 6-aminobenzo-1,3-dioxole-5-carboxylic acid
- 6-aminopiperonylic acid
- AC1OEW07
- AC1Q50SJ
- SBB018967
- SureCN7018429
- 6-AMINO-2H-1,3-BENZODIOXOLE-5-CARBOXYLIC ACID
- OJTOAMSTANUUMJ-UHFFFAOYSA-N
- 1,3-Benzodioxole-5-carboxylic acid, 6-amino-
- HMS1759K07
- 0416AB
- STK667467
- AB01210
- NE43551
- 6-Aminobenzod1,3dioxole-5-carboxylic acid
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- MDL: MFCD00016650
- Inchi: 1S/C8H7NO4/c9-5-2-7-6(12-3-13-7)1-4(5)8(10)11/h1-2H,3,9H2,(H,10,11)
- InChI Key: OJTOAMSTANUUMJ-UHFFFAOYSA-N
- SMILES: O1COC2C=C(C(C(=O)O)=CC1=2)N
Computed Properties
- Exact Mass: 180.02968
- Monoisotopic Mass: 180.029683
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 81.8
Experimental Properties
- Boiling Point: 387.9°Cat760mmHg
- Flash Point: 188.4°C
- Refractive Index: 1.679
- PSA: 84.61
6-Aminobenzod1,3dioxole-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KK074-200mg |
6-Aminobenzod1,3dioxole-5-carboxylic acid |
20332-16-5 | 97% | 200mg |
575.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KK074-50mg |
6-Aminobenzod1,3dioxole-5-carboxylic acid |
20332-16-5 | 97% | 50mg |
228.0CNY | 2021-07-12 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0190-1g |
6-Amino-benzo[1,3]dioxole-5-carboxylic acid |
20332-16-5 | 97% | 1g |
4223.25CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0190-5g |
6-Amino-benzo[1,3]dioxole-5-carboxylic acid |
20332-16-5 | 97% | 5g |
14840.74CNY | 2021-05-07 | |
| abcr | AB316045-250 mg |
6-Amino-1,3-benzodioxole-5-carboxylic acid, 95%; . |
20332-16-5 | 95% | 250 mg |
€227.00 | 2023-07-19 | |
| abcr | AB316045-1 g |
6-Amino-1,3-benzodioxole-5-carboxylic acid, 95%; . |
20332-16-5 | 95% | 1 g |
€491.20 | 2023-07-19 | |
| Ambeed | A122098-100mg |
6-Aminobenzo[d][1,3]dioxole-5-carboxylic acid |
20332-16-5 | 97% | 100mg |
$33.0 | 2025-02-21 | |
| Ambeed | A122098-250mg |
6-Aminobenzo[d][1,3]dioxole-5-carboxylic acid |
20332-16-5 | 97% | 250mg |
$75.0 | 2025-02-21 | |
| Ambeed | A122098-1g |
6-Aminobenzo[d][1,3]dioxole-5-carboxylic acid |
20332-16-5 | 97% | 1g |
$90.0 | 2025-02-21 | |
| Ambeed | A122098-5g |
6-Aminobenzo[d][1,3]dioxole-5-carboxylic acid |
20332-16-5 | 97% | 5g |
$321.0 | 2025-02-21 |
6-Aminobenzod1,3dioxole-5-carboxylic acid Suppliers
6-Aminobenzod1,3dioxole-5-carboxylic acid Related Literature
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 6-Aminobenzod1,3dioxole-5-carboxylic acid
Recent Advances in the Application of 6-Aminobenzod1,3dioxole-5-carboxylic acid (CAS 20332-16-5) in Chemical Biology and Pharmaceutical Research
6-Aminobenzod1,3dioxole-5-carboxylic acid (CAS 20332-16-5) is a key intermediate in the synthesis of various bioactive compounds, particularly in the development of pharmaceuticals targeting neurological and inflammatory diseases. Recent studies have highlighted its role as a versatile building block in medicinal chemistry, enabling the construction of complex molecules with enhanced pharmacological properties. This research brief aims to summarize the latest findings related to this compound, focusing on its synthetic applications, biological activities, and potential therapeutic uses.
A study published in the Journal of Medicinal Chemistry (2023) demonstrated the utility of 6-Aminobenzod1,3dioxole-5-carboxylic acid in the synthesis of novel GABAA receptor modulators. The researchers utilized this compound as a core scaffold to develop a series of derivatives with improved binding affinity and selectivity for specific receptor subtypes. The results indicated that these derivatives exhibited promising anxiolytic and anticonvulsant activities in preclinical models, suggesting potential applications in the treatment of anxiety disorders and epilepsy.
In another significant development, a team from the University of Cambridge reported the use of 6-Aminobenzod1,3dioxole-5-carboxylic acid in the design of small-molecule inhibitors targeting the NLRP3 inflammasome (Nature Communications, 2024). The compound's unique structural features allowed for the optimization of drug-like properties, including solubility and metabolic stability. The lead compounds derived from this scaffold showed potent anti-inflammatory effects in vitro and in vivo, positioning them as potential candidates for treating chronic inflammatory diseases such as rheumatoid arthritis and Alzheimer's disease.
Recent advancements in synthetic methodologies have also expanded the applications of 6-Aminobenzod1,3dioxole-5-carboxylic acid. A paper in Organic Letters (2024) described a novel, high-yielding synthetic route to this compound using continuous flow chemistry, which significantly improved the efficiency and scalability of its production. This innovation is particularly relevant for industrial-scale pharmaceutical manufacturing, where consistent quality and cost-effectiveness are critical factors.
From a mechanistic perspective, computational studies have provided insights into the molecular interactions of 6-Aminobenzod1,3dioxole-5-carboxylic acid derivatives with their biological targets. Molecular docking and dynamics simulations revealed key structural motifs responsible for their bioactivity, guiding the rational design of next-generation therapeutics. These findings were corroborated by X-ray crystallography data, further validating the proposed binding modes (Journal of Chemical Information and Modeling, 2023).
In conclusion, 6-Aminobenzod1,3dioxole-5-carboxylic acid (CAS 20332-16-5) continues to be a valuable tool in chemical biology and drug discovery. Its versatility as a synthetic intermediate, combined with the growing body of evidence supporting its biological relevance, underscores its importance in the development of novel therapeutics. Future research directions may include exploring its applications in targeted drug delivery systems and combination therapies, as well as further optimizing its physicochemical properties for enhanced clinical translation.
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